

Flavokawain C: A Technical Guide to its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: *Flavokawain C*

Cat. No.: *B491223*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain C (FKC), a naturally occurring chalcone isolated from the roots of *Piper methysticum* (kava), has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of FKC. It details the methodologies for its extraction and purification from its natural source and presents its effects on key cellular signaling pathways implicated in cancer progression. Quantitative data on its biological activity are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Piper methysticum, commonly known as kava, has a long history of use in traditional medicine in the Pacific Islands. Its roots are known to contain a variety of bioactive compounds, including kavalactones and chalcones. Among these, **Flavokawain C** has been identified as a constituent with potent anti-cancer properties.[1] As a chalcone, FKC belongs to the flavonoid family and has been the subject of numerous studies to elucidate its therapeutic potential.[2] This document serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering a consolidated guide to the scientific understanding of **Flavokawain C**.

Discovery and Natural Occurrence

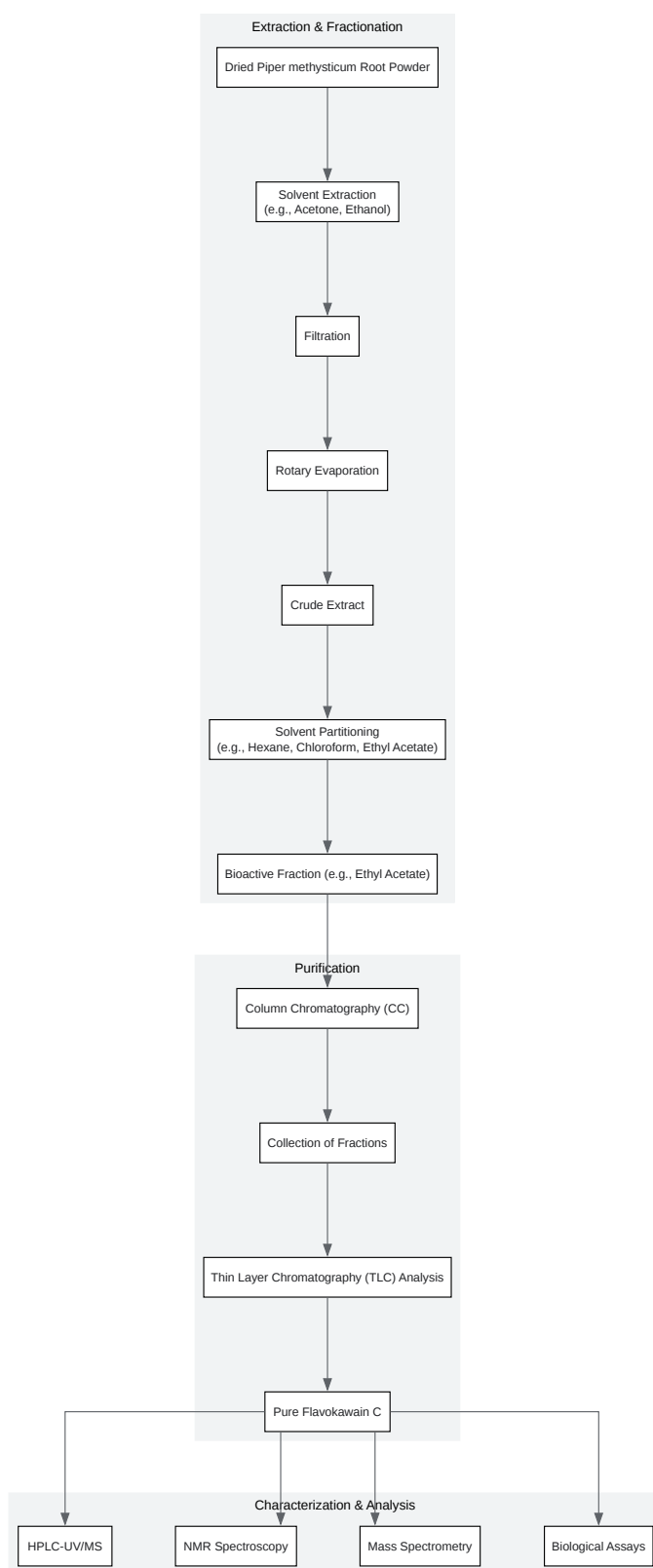
Flavokawain C is a constituent of the kava root, although it is present in relatively low concentrations compared to other compounds like Flavokawain A and B.^[1] Studies have reported that **Flavokawain C** constitutes approximately 0.012% of kava extracts.^{[1][3]} Its discovery and subsequent investigation have been driven by the broader interest in the pharmacological properties of kava and the search for novel anti-cancer agents from natural sources.

Isolation and Purification from Piper methysticum

The isolation of **Flavokawain C** from Piper methysticum root involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesis of methodologies reported in the scientific literature.

General Experimental Workflow

The overall process for isolating and analyzing **Flavokawain C** is depicted below.



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Figure 1. General workflow for the isolation and analysis of **Flavokawain C**.

Detailed Experimental Protocols

3.2.1. Extraction

- **Plant Material Preparation:** Dried roots of *Piper methysticum* are ground into a fine powder.
- **Solvent Extraction:** The root powder (e.g., 907.2 g) is macerated in a suitable organic solvent, such as acetone or ethanol (e.g., 3 L), for an extended period (e.g., 2 weeks) at room temperature with occasional agitation.[4] Acetone has been reported to be a highly effective solvent for extracting kavalactones and flavokawains.[5]
- **Filtration and Concentration:** The mixture is filtered to remove solid plant material. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.[4]

3.2.2. Fractionation

- **Solvent Partitioning:** The crude extract is dissolved in distilled water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[4] This process separates compounds based on their solubility, with **Flavokawain C** typically concentrating in the ethyl acetate fraction.

3.2.3. Purification by Column Chromatography

- **Stationary Phase:** Silica gel is commonly used as the stationary phase for column chromatography.
- **Mobile Phase:** A gradient of solvents, such as hexane and ethyl acetate, is used to elute the compounds from the column.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Flavokawain C**. Fractions with similar TLC profiles are pooled.
- **Final Purification:** Further purification may be achieved by repeated column chromatography or preparative HPLC until pure **Flavokawain C** is obtained.

3.2.4. Characterization and Quantification

- High-Performance Liquid Chromatography (HPLC): A validated HPLC-UV method can be used for the simultaneous determination of kavalactones and flavokawains, including **Flavokawain C**.^[6]
 - Column: Agilent Poroshell C18 column.^[6]
 - Mobile Phase: A gradient separation is typically employed.
 - Detection: UV detection at 355 nm is suitable for flavokawains.^[6]
 - Quantification: The limit of quantification for **Flavokawain C** has been reported to be under 0.35 µg/mL (0.01 mg/g).^[6]
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC is another technique used for the quantification of flavokawains in kava extracts.
- Spectroscopic Methods: The structure of the isolated **Flavokawain C** is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[4]

Biological Activity and Mechanisms of Action

Flavokawain C has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Quantitative Data on Biological Activity

Cell Line	Cancer Type	Assay	IC50 (μM)	Time (h)	Reference
HCT 116	Colon Carcinoma	Cytotoxicity	Not specified, but showed dose- and time-dependent effects	-	[7]
HT-29	Colon Adenocarcinoma	Cell Viability	Not specified, but markedly decreased	-	[8]
T24, RT4, EJ	Bladder Cancer	Anti-proliferative	≤17	-	[1]
L02, HepG2	Liver Cancer	Cytotoxicity	<60	-	[1]
Huh-7, Hep3B	Liver Cancer	Proliferation	Not specified, but significantly inhibited	48	[9]

Table 1. Cytotoxic and anti-proliferative activity of **Flavokawain C** in various cancer cell lines.

Cell Line	Effect	Observation	Reference
HCT 116	Apoptosis Induction	Cell shrinkage, chromatin condensation, DNA fragmentation, phosphatidylserine externalization	[10]
HCT 116	Mitochondrial Membrane Potential	Disruption and release of Smac/DIABLO, AIF, and cytochrome c	[10]
HT-29	Apoptosis Induction	Externalization of phosphatidylserine, DNA fragmentation, decreased mitochondrial membrane potential	[8]
HT-29	Caspase Activation	Activation of caspase-3, -8, and -9, and PARP cleavage	[8]
Liver Cancer Cells	Apoptosis Induction	Increased proportion of apoptotic cells, dose-dependent reduction of Bcl2, and elevation of Bax	[9]

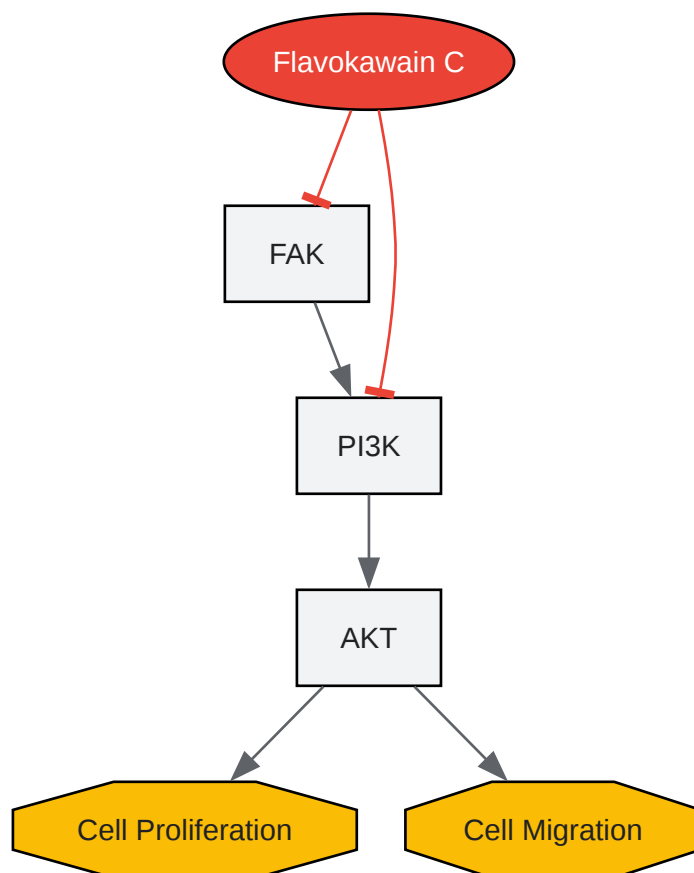
Table 2. Pro-apoptotic effects of **Flavokawain C**.

Signaling Pathways

Flavokawain C exerts its anti-cancer effects by modulating several key signaling pathways.

4.2.1. FAK/PI3K/AKT Signaling Pathway

In liver cancer cells, **Flavokawain C** has been shown to suppress the FAK/PI3K/AKT signaling pathway.[9][11] It achieves this by binding to the ATP sites of FAK and PI3K, thereby inhibiting their phosphorylation.[9] This leads to a reduction in cell proliferation and migration.[9]

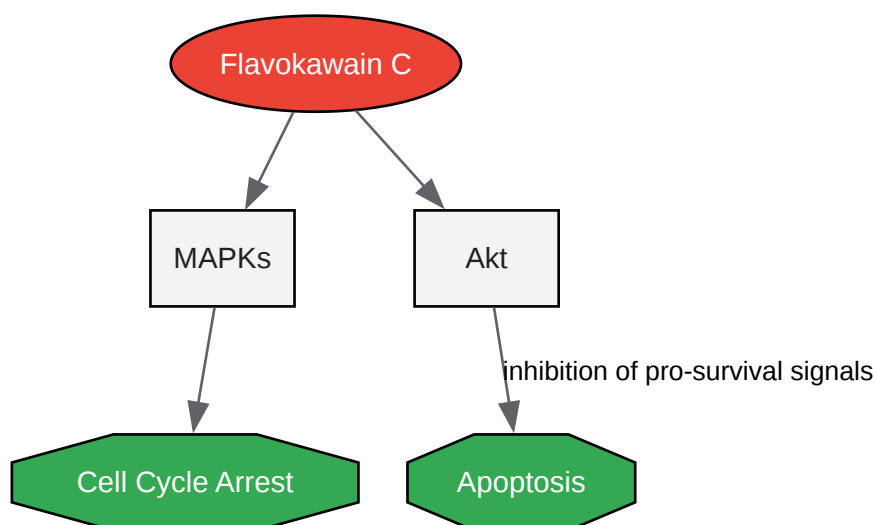


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Figure 2. **Flavokawain C** inhibits the FAK/PI3K/AKT signaling pathway.

4.2.2. MAPKs and Akt Signaling Pathways

In HCT 116 human colon carcinoma cells, **Flavokawain C** has been observed to regulate the MAPKs and Akt signaling pathways, contributing to the induction of apoptosis and cell cycle arrest.[7][10]



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Figure 3. **Flavokawain C** modulates MAPKs and Akt signaling pathways.

4.2.3. HSP90B1/STAT3/HK2 Signaling Axis

In nasopharyngeal carcinoma, **Flavokawain C** has been found to inhibit glucose metabolism and tumor angiogenesis by targeting the HSP90B1/STAT3/HK2 signaling axis.[2]

Conclusion

Flavokawain C, a chalcone from *Piper methysticum*, demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to build upon, offering detailed methodologies and a summary of the current understanding of **Flavokawain C**'s discovery, isolation, and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized strategies for its synthesis and delivery.

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